Methyl 3-(pyrrolidin-3-yloxy)benzoate
Overview
Description
“Methyl 3-(pyrrolidin-3-yloxy)benzoate” is a chemical compound . It is also known by other names such as “Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride” and "METHYL 3-((PYRROLIDIN-1-YL)METHYL)BENZOATE" . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions . Pyrrolidine, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “this compound” is C12H15NO3 . The molecular weight is 221.25 g/mol. The structure of the molecule is complex, with a pyrrolidine ring attached to a benzoate group .Chemical Reactions Analysis
“this compound” undergoes various chemical reactions . The pyrrolidine ring in the molecule can be functionalized to create new compounds . The exact chemical reactions that this compound undergoes are complex and depend on the specific conditions and reagents used .Safety and Hazards
“Methyl 3-(pyrrolidin-3-yloxy)benzoate” should be handled with care. It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It is also advised to keep away from heat/sparks/open flames/hot surfaces .
Future Directions
“Methyl 3-(pyrrolidin-3-yloxy)benzoate” is a compound of interest in the field of medicinal chemistry . It is used for research and development purposes . The pyrrolidine ring in the molecule offers the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
methyl 3-pyrrolidin-3-yloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)16-11-5-6-13-8-11/h2-4,7,11,13H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADDVOFIZGVTHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663061 | |
Record name | Methyl 3-[(pyrrolidin-3-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-41-9 | |
Record name | Methyl 3-[(pyrrolidin-3-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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